molecular formula C21H25N3O3 B7645097 2-[[2-(2-acetylanilino)-2-oxoethyl]-methylamino]-N-(2-ethylphenyl)acetamide

2-[[2-(2-acetylanilino)-2-oxoethyl]-methylamino]-N-(2-ethylphenyl)acetamide

Cat. No. B7645097
M. Wt: 367.4 g/mol
InChI Key: GOIQQNYVZVGXTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[2-(2-acetylanilino)-2-oxoethyl]-methylamino]-N-(2-ethylphenyl)acetamide, also known as AEM, is a small molecule compound that has been extensively studied for its potential applications in scientific research. AEM is a synthetic derivative of the naturally occurring compound, N-acetylanthranilic acid, and has been shown to have a wide range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-[[2-(2-acetylanilino)-2-oxoethyl]-methylamino]-N-(2-ethylphenyl)acetamide is not fully understood, but it is thought to involve the inhibition of several different enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. This compound has also been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-tumor and neuroprotective effects, this compound has been shown to have anti-inflammatory effects and to modulate the immune response. This compound has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[[2-(2-acetylanilino)-2-oxoethyl]-methylamino]-N-(2-ethylphenyl)acetamide in lab experiments is its high potency and specificity. This compound has been shown to have a low toxicity profile and to be well-tolerated in animal models. However, one limitation of using this compound in lab experiments is its relatively high cost compared to other compounds that have similar effects.

Future Directions

There are several future directions for research on 2-[[2-(2-acetylanilino)-2-oxoethyl]-methylamino]-N-(2-ethylphenyl)acetamide. One area of interest is the development of more potent and selective derivatives of this compound that could be used as potential therapeutics for cancer and other diseases. Another area of interest is the study of the mechanism of action of this compound and its effects on gene expression and cell differentiation. Finally, there is interest in exploring the potential use of this compound in combination with other compounds or therapies to enhance its anti-tumor and neuroprotective effects.

Synthesis Methods

The synthesis of 2-[[2-(2-acetylanilino)-2-oxoethyl]-methylamino]-N-(2-ethylphenyl)acetamide involves a multi-step process that starts with the reaction of N-acetylanthranilic acid with ethyl chloroformate to form N-acetylanthranilic acid ethyl ester. This compound is then reacted with 2-ethylaniline to form 2-(2-ethylanilino)-N-acetylanthranilic acid ethyl ester. The final step involves the reaction of this compound with methylamine and formaldehyde to form this compound.

Scientific Research Applications

2-[[2-(2-acetylanilino)-2-oxoethyl]-methylamino]-N-(2-ethylphenyl)acetamide has been studied for its potential applications in a wide range of scientific research fields, including cancer research, neuroscience, and immunology. This compound has been shown to have anti-tumor activity in several different types of cancer, including breast cancer, lung cancer, and prostate cancer. It has also been shown to have neuroprotective effects in models of Parkinson's disease and to modulate the immune response in models of autoimmune disease.

properties

IUPAC Name

2-[[2-(2-acetylanilino)-2-oxoethyl]-methylamino]-N-(2-ethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-4-16-9-5-7-11-18(16)22-20(26)13-24(3)14-21(27)23-19-12-8-6-10-17(19)15(2)25/h5-12H,4,13-14H2,1-3H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOIQQNYVZVGXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CN(C)CC(=O)NC2=CC=CC=C2C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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